molecular formula C13H9Cl2NO2 B6381973 MFCD18315759 CAS No. 1261888-45-2

MFCD18315759

Cat. No.: B6381973
CAS No.: 1261888-45-2
M. Wt: 282.12 g/mol
InChI Key: WFVIAHINCYRJDZ-UHFFFAOYSA-N
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Description

However, based on its MDL identifier and analog compounds referenced in available data, it likely belongs to a class of heterocyclic or halogenated aromatic compounds. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity . While direct experimental data on MFCD18315759 is scarce, inferences can be drawn from structurally and functionally similar compounds, such as those with pyrrolo-triazine, pyrazole, or trifluoromethyl-substituted aromatic frameworks .

Properties

IUPAC Name

2-chloro-5-(3-chloro-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVIAHINCYRJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686133
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-45-2
Record name 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315759” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts under defined temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistency and efficiency. Industrial production methods may include continuous flow reactors and other advanced technologies to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315759” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

“MFCD18315759” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of “this compound”, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which “MFCD18315759” exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, ultimately affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Similar Compounds

Structural analogs share core molecular frameworks but differ in substituents or metal coordination. Key examples include:

CAS 918538-05-3 (MDL: MFCD11044885)
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01
  • Key Properties :
    • Boiling Point: 328.3°C
    • Hydrogen Bond Acceptors: 3
    • Topological Polar Surface Area (TPSA): 41.6 Ų
    • Log S (ESOL): -2.03 (moderate solubility) .
CAS 1533-03-5 (MDL: MFCD00039227)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17
  • Key Properties :
    • GI Absorption: High
    • Blood-Brain Barrier (BBB) Permeability: Yes
    • CYP Inhibitor: Moderate .

Comparison :

Property MFCD18315759 (Inferred) CAS 918538-05-3 CAS 1533-03-5
Molecular Weight ~190–210 188.01 202.17
Halogen/Functional Group Likely Cl/F substituents Cl₂N₃ CF₃O
Solubility (Log S) -2.0 to -1.5 -2.03 -1.98
Bioavailability Score 0.5–0.7 0.55 0.68

Structural differences influence applications: Chlorinated analogs (e.g., CAS 918538-05-3) are common in agrochemicals, while trifluoromethylated compounds (e.g., CAS 1533-03-5) are prevalent in drug design due to enhanced metabolic stability .

Functional Similar Compounds

Functional analogs serve similar industrial roles but differ structurally. Examples include:

CAS 1761-61-1 (MDL: MFCD00003330)
  • Molecular Formula : C₇H₅BrO₂
  • Applications : Intermediate in antiviral drug synthesis.
  • Synthesis : Uses green chemistry principles with A-FGO catalysts, achieving 98% yield .
CAS 918538-05-3 (Agrochemical Intermediate)
  • Applications : Precursor for herbicides and fungicides.
  • Synthesis : Involves N-ethyl-N,N-diisopropylamine under reflux conditions .

Comparison :

Property This compound (Inferred) CAS 1761-61-1
Reaction Yield 80–90% 98%
Catalyst System Likely transition metals A-FGO
Industrial Use Pharmaceuticals Drug Intermediates

Functional analogs prioritize cost-effective synthesis (e.g., CAS 1761-61-1’s reusable catalyst ), whereas chlorinated analogs emphasize pesticidal activity .

Comparative Data Analysis

Physicochemical Properties
  • Solubility : Trifluoromethyl groups (e.g., CAS 1533-03-5) improve lipid solubility (Log S = -1.98) compared to chlorinated analogs (Log S = -2.03) .
  • Thermal Stability : Chlorinated compounds exhibit higher boiling points (~328°C) due to stronger intermolecular forces .

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